

# Technical Support Center: High-Purity Scandium Carbonate Refining

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## Compound of Interest

Compound Name: Scandium(III) Carbonate Hydrate

CAS No.: 17926-77-1; 5809-49-4; 944900-55-4

Cat. No.: B2964377

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Subject: Protocol for the Removal of Iron (

) and Calcium (

) Impurities from Scandium Carbonate Ticket ID: SC-REF-001 Assigned Specialist: Senior Application Scientist, Hydrometallurgy Division

## Executive Summary & Operational Context

You are likely processing crude scandium carbonate (

) derived from bauxite residue (red mud), nickel laterites, or titanium tailings. In these matrices, Iron (

) and Calcium (

) are the most persistent impurities due to their chemical behavior:

- Iron (

): Competes directly with Scandium (

) during solvent extraction due to similar charge densities.

- Calcium (

): Often co-precipitates physically during the final carbonation or oxalate finishing steps due to solubility overlaps in neutral pH ranges.

Target Specification:

equivalent purity

(3N) to

(4N).

## Module A: Iron ( ) Removal Strategy

Iron removal must be performed before the final precipitation.<sup>[1]</sup> The most common failure mode is attempting to separate

from

solely by pH adjustment (hydrolysis). This fails because precipitates at pH ~3.5, which overlaps with the onset of precipitation (pH ~4.0–6.0 depending on concentration).

The Solution: Redox-Controlled Solvent Extraction (SX).

## Mechanism: The Valence State Switch

Scandium exists strictly as

. Iron exists as

(ferrous) or

(ferric).

- : Extracts strongly with organophosphorus extractants (P507/PC-88A or P204/D2EHPA).
- : Does not extract effectively in acidic conditions.

By reducing Iron to the divalent state, we render it "invisible" to the extraction solvent, allowing Scandium to be loaded selectively.

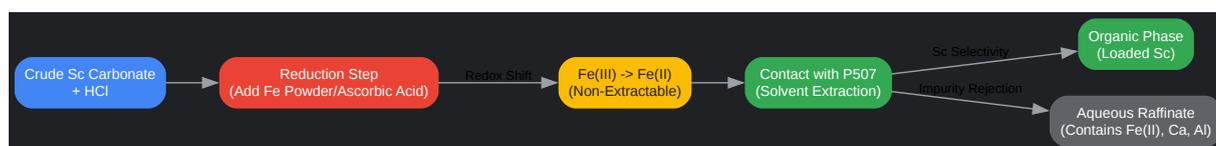
## Protocol: Reductive Dissolution & Extraction

- Dissolution: Dissolve crude scandium carbonate in Hydrochloric Acid ( ) to achieve a feed solution of pH 0.5 – 1.0.
- Reduction Step (Critical): Add Iron Powder or Ascorbic Acid to the feed solution.
  - Target Potential: ORP < 250 mV (Ag/AgCl).
  - Observation: Solution color shifts from yellow/amber ( ) to pale green/colorless ( ).
- Extraction: Contact with P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) diluted in kerosene (typically 10-20% v/v).
  - Saponification: P507 is often partially saponified (40-50%) with NaOH to facilitate exchange.
- Scrubbing: Scrub the loaded organic phase with dilute (1.0 M) to remove physically entrained Fe.

## Troubleshooting Iron Spikes

Symptom	Probable Cause	Corrective Action
High Fe in Raffinate	Incomplete Reduction	Check ORP. Add excess ascorbic acid. Ensure air is excluded (nitrogen blanket) if holding time is long.
Fe follows Sc into Strip	Re-oxidation in Mixer	is unstable. If the mixer-settler introduces too much air, oxidizes to and immediately extracts. Action: Minimize turbulence; maintain acidic pH in feed.
Emulsion Formation	Silica Interference	If crude carbonate contained Si, it forms silica gel in acid. Action: Use flocculant and filter feed prior to SX.

## Visualization: Iron Rejection Logic



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Figure 1: The redox-controlled extraction logic prevents Iron co-extraction.

## Module B: Calcium ( ) Removal Strategy

Calcium is an alkaline earth metal. Unlike Iron, it cannot be managed by redox. It is best removed via Solubility Differentiation during the finishing step.

The Solution: Oxalate Precipitation followed by Calcination/Carbonation.[2]

## Mechanism: Solubility Product ( )

- Scandium Oxalate: Extremely insoluble in dilute acid ( ).
- Calcium Oxalate: Moderately insoluble ( ), but solubility increases significantly as pH drops below 2.0.

By precipitating Scandium as an oxalate at a controlled acidic pH (pH 1.0–1.5), Scandium drops out, while Calcium remains dissolved in the supernatant.

## Protocol: The Oxalate Finishing Step

- Strip Solution: Start with the Sc-loaded strip liquor (from Module A).
- Precipitation: Add Oxalic Acid ( ) solution (10-20% excess stoichiometric).
  - Temperature: 50°C – 60°C (Promotes crystal growth, easier filtration).
  - Agitation: Slow stirring (300 RPM) to prevent inclusion of mother liquor.
- Filtration & Wash (The "Ca-Killer" Step):
  - Filter the white precipitate.
  - Wash 1: Dilute (pH 1.0) or dilute Oxalic Acid. Crucial: This acidic wash dissolves residual Calcium oxalate.
  - Wash 2: Hot Deionized Water (removes chlorides).
- Conversion: Calcine to Oxide ( ) or digest with

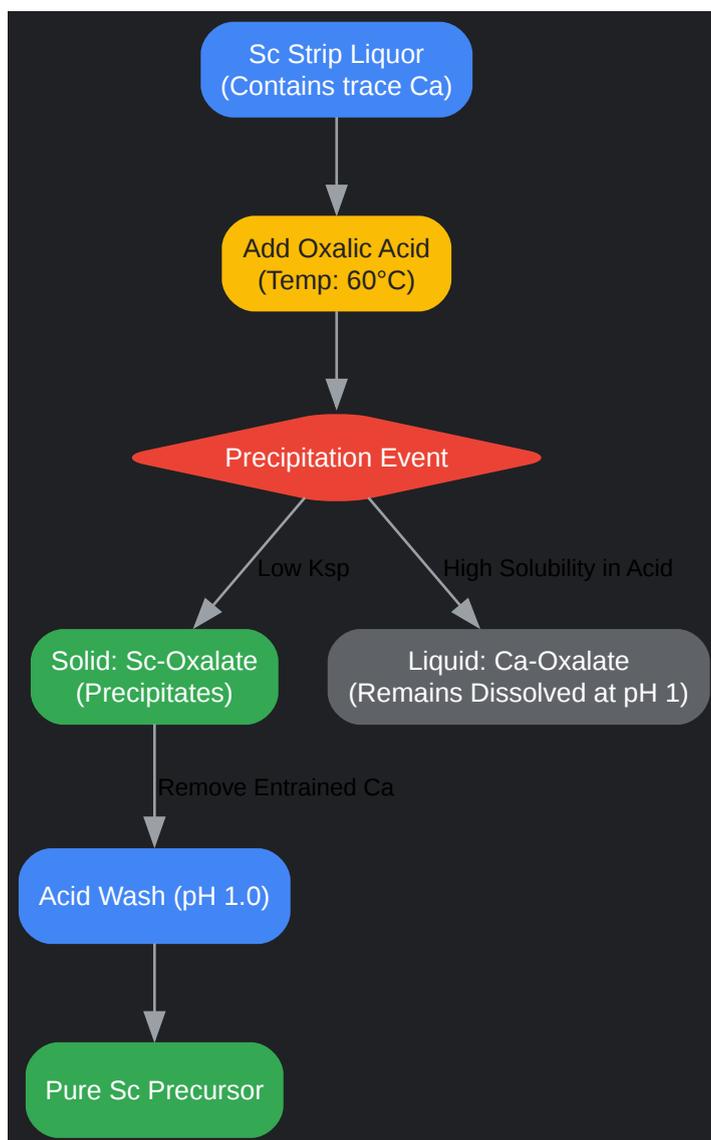
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to reform pure Scandium Carbonate.

## Troubleshooting Calcium Persistence

Symptom	Probable Cause	Corrective Action
High Ca in Final Solid	pH too High (> 2.0)	If pH rises above 2.0 during precipitation, Calcium Oxalate precipitates. Action: Maintain pH 1.0–1.5.
High Ca in Final Solid	Insufficient Washing	Mother liquor containing dissolved Ca is trapped in the filter cake. Action: Increase wash volume; use repulping (reslurry) instead of displacement washing.
Slow Filtration	Amorphous Precipitate	Rapid addition of oxalate at cold temps creates fines. Action: Precipitate hot (60°C) and age for 2 hours (Ostwald Ripening).

## Visualization: Calcium Solubility Window

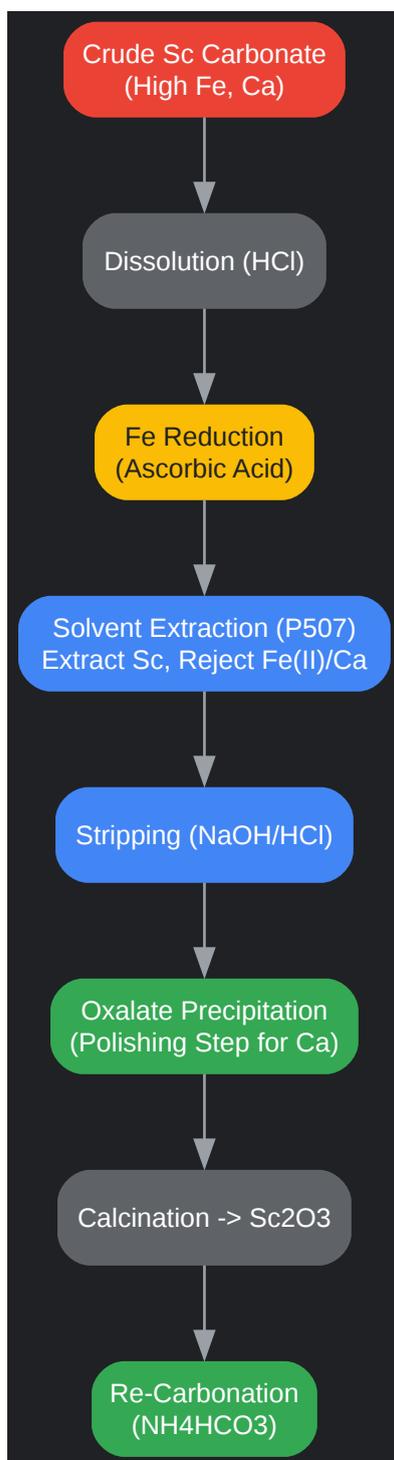


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Figure 2: Separation of Calcium relies on the high solubility of Ca-oxalate in acidic media compared to Sc-oxalate.

## Integrated Workflow: Crude to Pure Carbonate

This diagram illustrates the "Dissolve-Purify-Reprecipitate" loop required for high purity.



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Figure 3: Integrated workflow for refining scandium carbonate.

## Frequently Asked Questions (FAQs)

Q: Can I remove Calcium using Solvent Extraction instead of Oxalate precipitation? A: Yes, but it is difficult. Calcium is poorly extracted by P507 at low pH, so it usually remains in the raffinate (waste). However, physical entrainment often carries some Ca into the organic phase. If your Ca levels are very high, use a scrubbing stage with dilute acid (

) on the loaded organic phase before stripping Scandium. This "washes" the Ca out of the organic solvent.

Q: Why do I need to calcine to oxide before making the carbonate? Can't I go directly from Oxalate to Carbonate? A: Direct conversion is possible but risky for purity. Scandium Oxalate is very stable. Converting it directly to carbonate often requires high pH, which might re-precipitate any residual Calcium. Calcination (

) effectively "resets" the matrix to pure Oxide, which dissolves cleanly in acid for a controlled re-precipitation to Carbonate using Ammonium Bicarbonate (

).

Q: My Iron levels are low, but the final product is pinkish. Why? A: This is often a trace Manganese (

) or residual organics issue. If

is effectively removed (

), check for Manganese.

behaves similarly to

and should be removed in the oxalate step. Ensure your oxalate wash is acidic enough.

## References

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